1-(2-Methoxyphenyl)piperidin-2-one
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Overview
Description
1-(2-Methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H15NO2. It is a piperidinone derivative, characterized by the presence of a methoxy group attached to the phenyl ring.
Mechanism of Action
Target of Action
2-Piperidinone, 1-(2-methoxyphenyl)- is a derivative of 2-piperidinone, which is a six-membered N-containing heterocycle . These compounds are widespread in natural products and drug molecules, serving as key precursors for piperidines . .
Biochemical Pathways
2-piperidinone derivatives are known to be key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds . This suggests that 2-Piperidinone, 1-(2-methoxyphenyl)- may affect the synthesis of these compounds.
Result of Action
2-piperidinone derivatives are known to be key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds . This suggests that 2-Piperidinone, 1-(2-methoxyphenyl)- may contribute to the synthesis of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)piperidin-2-one typically involves the condensation of 2-methoxybenzaldehyde with piperidine, followed by cyclization. One common method includes the use of Mannich reaction conditions, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to afford the desired piperidinone .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient processes. For instance, the use of sodium chlorite under a CO2 atmosphere to oxidize the piperidine cycle to the corresponding lactam has been reported as a practical and efficient method .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Zinc/acetic acid as a reductant.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted piperidinones and piperidine derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
1-(2-Methoxyphenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar piperidinone core and exhibit antioxidant and antimicrobial activities.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines and spiropiperidines, have been studied for their pharmacological applications.
Uniqueness: 1-(2-Methoxyphenyl)piperidin-2-one is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKPLXAZHOOZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225919-29-8 |
Source
|
Record name | 1-(2-methoxyphenyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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